Decahydro-2,5,5-trimethyl-2-naphthol
Description
Contextual Significance in Organic Chemistry Research
There is currently insufficient published research to establish the contextual significance of Decahydro-2,5,5-trimethyl-2-naphthol in the broader field of organic chemistry. Its primary notation is as a fragrance component in patent literature, but dedicated academic studies are lacking. justia.comgoogleapis.com
Overview of this compound in Contemporary Chemical Literature
A review of contemporary chemical literature and databases shows minimal mention of this compound. It is cataloged in chemical supplier databases, often with predicted, rather than experimentally verified, data. chemicalbook.com There are no detailed research findings or comprehensive studies available to provide a substantial overview.
Interactive Data Table: Basic Compound Information
| Property | Value | Source |
| Chemical Name | This compound | chemicalbook.com |
| CAS Number | 41199-20-6 | justia.comchemicalbook.com |
| Molecular Formula | C13H24O | chemicalbook.com |
| Formula Weight | 196.33 | chemicalbook.com |
| Boiling Point | 263.9±8.0 °C (Predicted) | chemicalbook.com |
| Density | 0.924±0.06 g/cm3 (Predicted) | chemicalbook.com |
| pKa | 15.42±0.40 (Predicted) | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
41199-20-6 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
2,5,5-trimethyl-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol |
InChI |
InChI=1S/C13H24O/c1-12(2)7-4-5-10-9-13(3,14)8-6-11(10)12/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
ZQNQUNNLSOTEJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2C1CCC(C2)(C)O)C |
Origin of Product |
United States |
Synthetic Methodologies for Decahydro 2,5,5 Trimethyl 2 Naphthol
Historical and Current Synthetic Routes to Decahydro-2,5,5-trimethyl-2-naphthol
The synthesis of decahydronaphthalene (B1670005) derivatives has been a subject of study for many years. Historically, the preparation of such compounds often involved the hydrogenation of naphthalene (B1677914) precursors. For instance, the synthesis of 2-naphthol (B1666908) from naphthalene can be achieved through sulfonation followed by fusion with alkali hydroxides. youtube.com The resulting 2-naphthol can then, in principle, be hydrogenated to yield decahydro-2-naphthol (B1664090). sigmaaldrich.com A patented method for the continuous hydrogenation of naphthalene to decahydronaphthalene utilizes a platinum-aluminum catalyst (PtO/Al2O3) under high pressure and temperature, achieving high conversion rates. google.com
Modern synthetic efforts often focus on efficiency and the introduction of specific substituents. While direct literature on the specific synthesis of this compound is not abundant, its structure suggests a multi-step synthesis starting from a suitably substituted naphthalene or a related bicyclic precursor. The introduction of the three methyl groups and the hydroxyl group at specific positions would require regioselective reactions.
Stereoselective and Enantioselective Synthesis of this compound
The decahydronaphthalene core of this compound contains multiple stereocenters, making stereoselective and enantioselective synthesis a critical aspect. The development of methods to control the relative and absolute stereochemistry of such systems is an active area of research.
Enantioselective approaches often employ chiral catalysts or auxiliaries. For instance, the catalytic asymmetric hydroxylative dearomatization of 2-naphthols has been achieved using a N,N′-dioxide–scandium(III) complex catalyst, yielding ortho-quinols with high enantioselectivity. nih.gov While this method produces a different functional group, it highlights the potential for asymmetric catalysis in functionalizing naphthol rings.
Furthermore, biocatalysis offers a powerful tool for stereoselective synthesis. Alcohol dehydrogenases (ADHs) have been investigated for their ability to reduce sterically demanding ketones, leading to the formation of diastereomerically pure 1,2-diols with excellent enantioselectivity. rsc.org Such enzymatic approaches could potentially be adapted for the stereoselective reduction of a corresponding ketone precursor to afford a specific stereoisomer of this compound.
Catalyst Systems in this compound Synthesis
The choice of catalyst is pivotal in the synthesis of decahydronaphthalene derivatives, influencing reaction rates, yields, and selectivity. Both homogeneous and heterogeneous catalysts are employed in various synthetic transformations.
In the context of synthesizing derivatives of 2-naphthol, a wide array of catalysts have been explored. For the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes from 2-naphthol and aldehydes, Lewis acidic catalysts such as ferric chloride (FeCl3), ytterbium triflate (Yb(OTf)3), and ceric ammonium (B1175870) nitrate (B79036) (CAN) have proven effective. fardapaper.ir Brønsted acids, including sulfuric acid and p-toluenesulfonic acid (pTSA), are also commonly used. fardapaper.ir
For multicomponent reactions involving 2-naphthol, heterogeneous catalysts like H-ZSM-5 zeolite have been shown to be efficient and recyclable. sci-hub.se This type of catalyst offers advantages in terms of ease of separation and reduced environmental impact. sci-hub.se The acidic properties of ZSM-5, arising from its silica (B1680970) and alumina (B75360) composition, facilitate reactions such as the Betti reaction for the synthesis of aminoalkylnaphthols. sci-hub.se
| Catalyst Type | Examples | Application in Naphthol Chemistry |
| Lewis Acids | FeCl3, Yb(OTf)3, CAN | Synthesis of xanthene derivatives from 2-naphthol fardapaper.ir |
| Brønsted Acids | H2SO4, pTSA | Synthesis of xanthene derivatives from 2-naphthol fardapaper.ir |
| Heterogeneous | H-ZSM-5 Zeolite | Multicomponent synthesis of aminoalkylnaphthols sci-hub.se |
| Organocatalysts | Proline, Imidazole | Synthesis of naphthol derivatives fardapaper.irresearchgate.net |
Total Synthesis Approaches Involving Decahydro-Naphthalene Skeletons
The decahydronaphthalene skeleton is a common motif in a variety of natural products. Total synthesis of these molecules often involves intricate strategies to construct the bicyclic core with the desired stereochemistry. While a specific total synthesis of this compound is not prominently documented, general methods for constructing decahydronaphthalene systems are relevant.
These approaches often rely on powerful cycloaddition reactions, such as the Diels-Alder reaction, to form the bicyclic ring system. Subsequent functional group manipulations and stereochemical control are then employed to install the desired substituents. The stereoselective synthesis of complex molecules containing tetrahydropyran (B127337) rings, for example, has been achieved through stereoselective addition of Gilman or Grignard reagents to dihydropyranone precursors. nih.gov Similar principles of stereocontrolled addition and cyclization are fundamental to the synthesis of complex decalin systems.
The synthesis of related compounds, such as decahydro-α,α,4a-trimethyl-8-methylene-2-naphthalenemethanol, further illustrates the synthetic challenges and strategies in this area of chemistry. nist.gov
Stereochemical Investigations and Conformational Analysis of Decahydro 2,5,5 Trimethyl 2 Naphthol
Diastereomeric and Enantiomeric Studies of Decahydro-2,5,5-trimethyl-2-naphthol
No specific studies detailing the isolation, characterization, or properties of the various diastereomers and enantiomers of this compound have been found. The complex stereochemistry arising from multiple chiral centers in the decalin ring system, in addition to the chiral center at the hydroxyl-bearing carbon, suggests the existence of a large number of possible stereoisomers. However, without experimental data, a discussion of their specific properties is not possible.
Conformational Preferences and Dynamics of this compound
Information regarding the conformational preferences and dynamic behavior of this compound is not available. A comprehensive conformational analysis would typically involve computational modeling and spectroscopic techniques (e.g., NMR) to determine the most stable chair-chair conformations of the decalin ring system and the orientation of the bulky trimethyl- and hydroxyl-substituents. Such studies have not been published for this specific compound.
Chirality and Stereochemical Control in this compound Synthesis
While general principles of stereochemical control in the synthesis of decalin systems are well-established, specific methods for the stereoselective synthesis of this compound are not described in the available literature. Achieving control over the multiple stereocenters in this molecule would likely require sophisticated asymmetric synthesis strategies, potentially involving chiral catalysts or auxiliaries. However, no published synthetic routes with a focus on the stereochemical outcome for this particular compound could be identified.
Crystallographic Analysis for Absolute Configuration Determination
No crystallographic data for this compound has been deposited in crystallographic databases. X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules. The absence of such data means that the absolute stereochemistry of any synthesized or isolated isomers of this compound has not been experimentally verified and reported.
Advanced Spectroscopic Techniques for Structural Elucidation of Decahydro 2,5,5 Trimethyl 2 Naphthol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Decahydro-2,5,5-trimethyl-2-naphthol Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of one-dimensional and two-dimensional spectra, a complete structural assignment of this compound can be achieved.
One-dimensional NMR, encompassing both ¹H (proton) and ¹³C (carbon-13) NMR, provides foundational information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display signals corresponding to each unique proton in the structure. The decalin ring system's protons would appear as a complex series of multiplets in the upfield region, typically between 1.0 and 2.0 ppm. The three methyl groups are expected to produce distinct singlet signals. The two geminal methyl groups at the C5 position would likely appear as sharp singlets, while the methyl group at the C2 position, adjacent to the hydroxyl group, would also be a singlet. The proton of the hydroxyl group (-OH) would typically appear as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. For this compound, thirteen distinct signals would be expected, corresponding to the ten carbons of the decalin skeleton and the three methyl carbons. The carbon atom bearing the hydroxyl group (C2) would be significantly deshielded, appearing in the 65-75 ppm range. The quaternary carbon at C5 would also be readily identifiable. The remaining aliphatic and methyl carbons would resonate at higher field strengths.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | ¹H Multiplicity |
| C2-OH | Variable (e.g., 1.5-4.0) | N/A | Broad Singlet |
| C2-CH₃ | ~1.2 | ~25-30 | Singlet |
| C5-(CH₃)₂ | ~0.8 - 1.0 | ~20-30 | Two Singlets |
| Decalin CH, CH₂ | ~1.0 - 2.0 | ~20-55 | Multiplets |
| C2 | N/A | ~65-75 | N/A |
| C5 | N/A | ~35-45 | N/A |
While 1D NMR provides essential data, 2D NMR techniques are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations. mdpi.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically on adjacent carbon atoms. This allows for the mapping of the proton connectivity throughout the two fused rings of the decalin structure. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (which have no attached protons and are thus absent in an HSQC spectrum) by observing their correlations to nearby protons, such as the methyl protons. For instance, correlations from the methyl protons to the C2 and C5 carbons would confirm their positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is critical for determining the stereochemistry of the molecule, such as the cis or trans fusion of the decalin rings and the relative orientation of the methyl and hydroxyl substituents.
Mass Spectrometry (MS) for this compound Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. csic.es
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure m/z values with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₃H₂₄O), HRMS would be able to distinguish its exact mass from other combinations of atoms that might have the same nominal mass. The ability of HRMS to provide elemental compositions for both the parent ion and its fragments is a key advantage in structural confirmation. csic.esresearchgate.net
Table 2: HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass | Observed m/z (Hypothetical) |
| [M+H]⁺ | C₁₃H₂₅O⁺ | 197.1905 | 197.1903 |
| [M+Na]⁺ | C₁₃H₂₄ONa⁺ | 219.1725 | 219.1722 |
| [M-H₂O]⁺ | C₁₃H₂₂⁺ | 178.1721 | 178.1719 |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. nih.gov This technique provides detailed structural information by revealing the molecule's fragmentation pathways. nih.gov For this compound, a common and diagnostic fragmentation event would be the loss of a water molecule (18 Da) from the protonated molecular ion [M+H]⁺, a characteristic behavior for alcohols. researchgate.net Subsequent fragmentation would involve cleavages of the decalin ring system, providing further structural clues. Analyzing these specific fragmentation patterns helps to piece together the molecular structure and differentiate between isomers. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Research
IR and UV-Vis spectroscopy provide complementary information, primarily concerning the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent tool for identifying functional groups. In the IR spectrum of this compound, the most prominent and diagnostic absorption would be a strong, broad band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. youtube.com Other key absorptions would include:
C-H stretching: Strong, sharp peaks between 2950 and 2850 cm⁻¹ from the numerous sp³-hybridized C-H bonds in the methyl groups and the decalin rings.
C-O stretching: A distinct peak in the 1200-1000 cm⁻¹ region, corresponding to the stretching vibration of the carbon-oxygen single bond.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Alcohol | 3600 - 3200 | Strong, Broad |
| C-H Stretch | Alkane (sp³) | 2950 - 2850 | Strong |
| C-O Stretch | Alcohol | 1200 - 1000 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy orbitals. This technique is primarily used to identify molecules containing chromophores, which are typically systems of conjugated double bonds or aromatic rings. nist.gov this compound is a fully saturated aliphatic alcohol. It lacks any π-electron systems or other chromophores that absorb light in the standard UV-Vis range (200-800 nm). Therefore, it would not be expected to exhibit any significant absorbance in a UV-Vis spectrum, an observation that itself serves as a piece of evidence for the saturated nature of the molecule. elsevierpure.com
X-ray Crystallography for Solid-State Structure Determination of this compound
Therefore, this section will outline the principles of the technique and describe the anticipated structural insights that would be obtained from a successful X-ray crystallographic analysis of this compound.
The primary objective of performing X-ray crystallography on this compound would be to resolve several key structural questions:
Stereochemistry of Substituents: The analysis would determine the precise stereochemical configuration at all chiral centers. It would reveal the orientation of the hydroxyl (-OH) group at the C-2 position and the methyl (-CH₃) group at the C-2 position as either axial or equatorial. Furthermore, the positions of the two methyl groups on the C-5 carbon would be unequivocally defined.
Intramolecular and Intermolecular Interactions: In the solid state, molecules arrange themselves into a crystal lattice. X-ray crystallography would elucidate the intermolecular forces governing this packing, most notably hydrogen bonding involving the hydroxyl group. The analysis would detail the hydrogen bond donor-acceptor distances and angles, providing insight into the packing efficiency and crystalline stability.
Precise Geometric Parameters: The technique yields highly accurate measurements of all bond lengths and bond angles within the molecule. This data is fundamental for computational modeling and for understanding any potential steric strain introduced by the bulky trimethyl substitution on the decalin framework.
A hypothetical X-ray crystallographic experiment would involve growing a suitable single crystal of this compound. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is mathematically processed to generate an electron density map, from which the atomic positions can be determined.
The refined structural data would typically be presented in a standardized format, as illustrated in the hypothetical data table below. This table represents the type of information that would be generated from such an analysis, based on typical values for similar saturated bicyclic alcohol structures.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₁₃H₂₄O |
| Formula Weight | 196.33 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 10.15 Å |
| b | 6.25 Å |
| c | 18.50 Å |
| α | 90° |
| β | 98.5° |
| γ | 90° |
| Volume | 1159 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.125 g/cm³ |
| Key Bond Lengths (Å) | |
| C-O | 1.43 Å |
| C-C (average) | 1.54 Å |
| Key Bond Angles (°) | |
| C-C-O | 109.5° |
| C-C-C (ring average) | 111.0° |
| Hydrogen Bond (D-H···A) | |
| O-H···O distance | 2.75 Å |
Note: This table is for illustrative purposes only and contains representative data. Specific experimental values would be determined by actual X-ray diffraction analysis.
Chemical Transformations and Reaction Mechanisms of Decahydro 2,5,5 Trimethyl 2 Naphthol
Functional Group Transformations of Decahydro-2,5,5-trimethyl-2-naphtholuni.lu
The hydroxyl group of Decahydro-2,5,5-trimethyl-2-naphthol is the primary site for functional group transformations. As a tertiary alcohol, its reactivity is distinct from that of primary or secondary alcohols.
One common transformation is esterification . The reaction of this compound with an acyl halide or anhydride (B1165640), typically in the presence of a base like pyridine, leads to the formation of the corresponding ester. A notable example is the synthesis of Decahydro-2,5,5-trimethyl-2-naphthyl acetate (B1210297).
Another significant reaction is the conversion to alkyl halides . Tertiary alcohols readily react with hydrohalic acids (such as HCl, HBr, or HI) at low temperatures. openstax.org This reaction proceeds through an S(_N)1 mechanism, involving the formation of a stable tertiary carbocation intermediate. openstax.orgunizin.org
The hydroxyl group can also be converted into a good leaving group, such as a tosylate , by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine. unizin.org This transformation is crucial as it allows for subsequent nucleophilic substitution or elimination reactions under conditions that would not be possible with the alcohol itself.
Dehydration of this compound is another important functional group transformation. Treatment with a strong acid, such as sulfuric acid or phosphoric acid, and heat leads to the elimination of a water molecule to form an alkene. masterorganicchemistry.com This E1 reaction proceeds via a carbocation intermediate and typically follows Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene. unizin.org
Table 1: Key Functional Group Transformations of this compound
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Acetic anhydride, Pyridine | Decahydro-2,5,5-trimethyl-2-naphthyl acetate | Esterification |
| This compound | Hydrochloric acid (HCl) | 2-Chloro-decahydro-2,5,5-trimethylnaphthalene | Nucleophilic Substitution (S(_N)1) |
| This compound | p-Toluenesulfonyl chloride, Pyridine | Decahydro-2,5,5-trimethyl-2-naphthyl tosylate | Tosylation |
| This compound | Sulfuric acid (H(_2)SO(_4)), Heat | Trimethyl-octahydronaphthalenes | Dehydration (E1) |
Oxidation and Reduction Reactions of this compound
The oxidation of this compound is challenging under standard conditions. Tertiary alcohols are generally resistant to oxidation by common oxidizing agents like chromic acid (H(_2)CrO(_4)) and pyridinium (B92312) chlorochromate (PCC). chadsprep.comlibretexts.org This is because the carbon atom bearing the hydroxyl group lacks a hydrogen atom, which is necessary for the typical oxidation mechanism that forms a carbon-oxygen double bond. libretexts.org While very harsh oxidizing conditions might lead to the cleavage of carbon-carbon bonds, selective oxidation of the tertiary alcohol to a ketone is not a feasible transformation.
Regarding reduction, the hydroxyl group of an alcohol is already in its lowest possible oxidation state. Therefore, this compound cannot be further reduced without cleaving the C-O bond, which would constitute a different class of reaction (e.g., hydrogenolysis) and typically requires harsh conditions.
Ring Rearrangement and Cleavage Reactions of Decahydro-Naphthalene Systemsiaea.orgorganicchemistrytutor.com
The decahydronaphthalene (B1670005) ring system, while generally stable, can undergo rearrangement and cleavage reactions under specific conditions. One notable example is the rearrangement of decalin hydroperoxide, which can be formed by the oxygenation of decalin. wikipedia.org This hydroperoxide can rearrange to form a hydroxycyclodecanone, which then can be converted to a cyclodecenone. This sequence represents a ring-expansion and cleavage of the original bicyclic system. While not a direct reaction of this compound, it illustrates a potential pathway for the rearrangement of the decalin core.
Acid-catalyzed dehydration of this compound can also be accompanied by Wagner-Meerwein rearrangements . The carbocation intermediate formed during the E1 elimination can undergo 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocation before the elimination of a proton to yield the final alkene product. This can lead to the formation of a mixture of isomeric alkenes with different carbon skeletons than the starting material.
Ring cleavage of the decahydronaphthalene system is also observed in biological systems. For instance, the anaerobic degradation of naphthalene (B1677914) proceeds through initial reduction of the aromatic system to a decahydronaphthalene derivative, followed by ring fission. nih.govoup.com This biological pathway suggests that the saturated decalin ring can be opened enzymatically.
A well-established chemical method for the cleavage of cyclic ketones is the Baeyer-Villiger oxidation . wikipedia.org If this compound were to be oxidized to a ketone (which is not straightforward as discussed), the resulting cyclic ketone could be treated with a peroxyacid to induce a ring expansion, forming a lactone (a cyclic ester). pw.liveorganicchemistrytutor.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and constitutes a cleavage of a carbon-carbon bond in the ring.
Table 2: Examples of Ring Rearrangement and Cleavage Reactions in Decalin-related Systems
| System | Reaction Type | Key Intermediate(s) | Product Type(s) |
|---|---|---|---|
| Decalin | Oxygenation and Rearrangement | Decalin hydroperoxide, Hydroxycyclodecanone | Cyclodecenone |
| This compound | Acid-catalyzed Dehydration | Tertiary carbocation | Rearranged alkenes |
| Naphthalene (biological) | Anaerobic Degradation | Reduced naphthoic acid derivatives | Acyclic carboxylic acids |
| Cyclic Ketone (hypothetical) | Baeyer-Villiger Oxidation | Criegee intermediate | Lactone |
Mechanistic Studies of Reactions Involving Decahydro-2,5,5-trimethyl-2-naphtholorganicchemistrytutor.comwikipedia.org
The mechanisms of the reactions involving this compound are well-understood based on the principles of physical organic chemistry.
The acid-catalyzed dehydration proceeds via an E1 mechanism. The first step is the protonation of the hydroxyl group by the acid to form a good leaving group, water. The departure of water in the second step generates a tertiary carbocation. This carbocation is relatively stable, which is why tertiary alcohols undergo this reaction more readily than primary or secondary alcohols. masterorganicchemistry.com The carbocation can then undergo rearrangement to a more stable carbocation if possible. The final step is the removal of a proton from an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form the alkene. openstax.org
The mechanism of the Baeyer-Villiger oxidation , which is relevant for potential ring cleavage, begins with the protonation of the carbonyl group of a cyclic ketone, followed by the nucleophilic attack of the peroxyacid to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org The key step is the migration of one of the alkyl groups attached to the former carbonyl carbon to the adjacent oxygen atom, with the simultaneous loss of a carboxylate anion as a leaving group. The migratory aptitude depends on the ability of the group to stabilize a positive charge, with more substituted groups migrating preferentially. libretexts.org
Mechanistic studies of the anaerobic degradation of naphthalene have revealed a complex pathway. It is initiated by a carboxylation reaction, followed by the formation of a coenzyme A thioester. The aromatic ring system is then reduced in a stepwise manner. nih.govboll-group.de The saturated decahydronaphthalene ring is subsequently cleaved, often through a series of β-oxidation-like reactions. pw.live While these are biological pathways, they provide insight into the fundamental reactivity of the decahydronaphthalene skeleton.
Derivatives and Analogs of Decahydro 2,5,5 Trimethyl 2 Naphthol: Synthesis and Characterization
Synthesis of Substituted Decahydro-2,5,5-trimethyl-2-naphthol Analogs
The synthesis of analogs of this compound is often centered around the production of Ambrox (ambra-furan), a highly prized ambergris odorant. nih.govresearchgate.net Various synthetic and semi-synthetic strategies have been developed, frequently utilizing natural plant terpenoids as starting materials. nih.govnih.gov
One of the most prominent industrial precursors is the diterpene alcohol sclareol (B1681606), which is extracted from clary sage (Salvia sclarea). nih.govacs.org The conversion of sclareol to Ambrox is a multi-step process that typically involves:
Oxidation of the sclareol side chain to produce sclareolide. acs.org
Reduction of the resulting lactone (sclareolide) to form the corresponding diol, known as ambradiol. acs.org
Acid-catalyzed cyclization and dehydration of the ambradiol to yield the final ether, Ambrox. acs.org
| Precursor | Key Intermediate(s) | Final Product | Reported Yield |
|---|---|---|---|
| (-)-Sclareol | Sclareolide, Ambradiol | (-)-Ambrox | ~20% (one-pot method) researchgate.net |
| (R)-Carvone | Bicyclic ketones | (-)-Ambrox | 26.2% researchgate.net |
| (-)-Drimenol | Diol and triol intermediates | Ambrafuran (Ambrox) | 19% nih.gov |
| β-Ionone | Monocyclonerolidol, (E)-Monocyclohomofarnesol | Ambrafuran (Ambrox) | Not specified |
Characterization of Novel Decahydro-Naphthol Derivatives
The structural elucidation and confirmation of newly synthesized decahydro-naphthol derivatives are accomplished using a suite of modern analytical techniques. The combination of spectroscopic and spectrometric methods is essential for unambiguously determining the molecular structure and purity of these compounds.
The structures of synthesized naphthol derivatives are routinely confirmed by elemental analysis, spectroscopy, and spectrometry. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of characterization. ¹H NMR provides information on the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon framework of the molecule. researchgate.net For instance, in the characterization of an Ambrox synthesis intermediate, NMR spectra were recorded on a 600 MHz instrument using CDCl₃ as the solvent. researchgate.net
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the derivatives. nist.gov Predicted collision cross-section (CCS) values and mass-to-charge ratios (m/z) for various adducts of the parent compound, this compound, can be calculated to aid in identification. uni.lu Infrared (IR) spectroscopy is employed to identify the presence of specific functional groups, such as the hydroxyl (-OH) group in the naphthol core or the ether linkage in cyclized analogs like Ambrox. nih.gov
Chromatographic techniques are vital for separating components of a reaction mixture and assessing the purity of the final products. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods used for the analysis of these types of compounds. nist.govnist.gov
| Analytical Technique | Information Provided | Example Application |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure, connectivity of atoms (¹H, ¹³C) | Confirming the bicyclic skeleton of Ambrox precursors. researchgate.net |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns | Identifying decahydro-2-naphthol (B1664090) and its isomers. nist.gov |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, C-O-C) | Confirming the presence of a conjugated carbonyl group in chalcone (B49325) intermediates for naphthol derivatives. nih.gov |
| Gas Chromatography (GC) | Separation of volatile compounds, purity assessment | Analysis of decahydro-2-naphthol isomers. nist.govnist.gov |
| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile compounds, purity assessment | Analysis of decahydro-naphthyl acetate (B1210297) derivatives. |
| Elemental Analysis | Determination of the percentage composition of elements | Confirming the empirical formula of synthesized naphthol derivatives. researchgate.net |
Structure-Activity Relationship Studies of Decahydro-Naphthol Derivatives
Structure-Activity Relationship (SAR) studies for decahydro-naphthol derivatives are primarily focused on their olfactory properties. The goal is to understand how specific structural modifications to the core molecule influence its scent profile, including character, intensity, and tenacity. Ambrox is recognized as the prototype for ambergris odorants, and SAR studies aim to discover new compounds that may have more desirable or novel amber-like fragrances. researchgate.net
The synthesis of a series of related analogs is fundamental to any SAR study. nih.gov By systematically altering parts of the molecular structure—such as adding, removing, or changing functional groups, or modifying the stereochemistry—researchers can correlate these changes with observed changes in activity. nih.gov For fragrance molecules, this "activity" is the perceived odor.
Key structural aspects that influence the odor of decahydro-naphthol derivatives include:
The core decalin ring system: The shape and rigidity of the fused rings are critical for fitting into olfactory receptors.
The substitution pattern: The position and type of alkyl groups (like the trimethyl groups) significantly impact the odor profile.
The nature of the oxygen-containing functional group: Whether it is a hydroxyl group (naphthol) or an ether (like in Ambrox) is a primary determinant of the scent.
Stereochemistry: The spatial arrangement of atoms is crucial. Different enantiomers or diastereomers of the same compound can have vastly different odors, or one may be odorous while the other is not.
In a typical SAR study for these compounds, a library of derivatives is synthesized. Each derivative is then evaluated by trained perfumers who describe its scent characteristics. This qualitative and quantitative data is then mapped back to the structural modifications.
| Structural Modification (Hypothetical) | Rationale | Potential Impact on Odor Profile |
|---|---|---|
| Modification of C-8 substituent | Explore the effect of bulk/polarity at this position. | May increase or decrease amber/woody notes. |
| Alteration of stereochemistry at C-2 | Receptor binding is often stereospecific. | Could change odor from woody to musky, or render it odorless. |
| Replacement of gem-dimethyl group at C-5 | Investigate the importance of this specific structural motif. | Likely to significantly alter or diminish the characteristic ambergris scent. |
| Introduction of unsaturation in the ring system | Change the overall shape and rigidity of the molecule. | May introduce new floral or spicy facets to the odor. |
Computational Chemistry and Theoretical Modeling of Decahydro 2,5,5 Trimethyl 2 Naphthol
Quantum Mechanical Studies of Decahydro-2,5,5-trimethyl-2-naphthol
Quantum mechanical methods are fundamental to understanding the electronic structure and properties of molecules at the atomic level. For a molecule like this compound, these studies would provide insights into its geometry, stability, and electronic properties.
Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry due to its balance of accuracy and computational cost. If applied to this compound, DFT could be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles for its various stereoisomers.
Calculate Electronic Properties: Investigate properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. These calculations would help in understanding the molecule's reactivity.
Determine Thermodynamic Properties: Compute thermodynamic data such as enthalpy, entropy, and Gibbs free energy for different isomers and conformers, allowing for the prediction of their relative stabilities.
A hypothetical application of DFT to this compound might involve the use of a functional like B3LYP with a basis set such as 6-31G(d,p) to achieve a good compromise between accuracy and computational resources.
Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For this compound, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory could be employed to:
Provide Benchmark Calculations: Offer highly accurate energy and geometry calculations that can be used to validate the results from less computationally expensive methods like DFT.
Investigate Electron Correlation Effects: More accurately account for the interactions between electrons, which is crucial for a precise description of the molecule's properties.
Molecular Dynamics Simulations and Conformational Landscapes of this compound
Molecular dynamics (MD) simulations would be instrumental in exploring the conformational flexibility and dynamic behavior of this compound over time. The decalin ring system can exist in various chair and boat conformations, and the substituents will influence the energetic landscape of these forms.
An MD simulation of this molecule would involve:
Force Field Selection: Choosing an appropriate force field (e.g., AMBER, CHARMM, or OPLS) to describe the potential energy of the system.
Simulation Setup: Placing the molecule in a simulated environment (e.g., in a vacuum or a solvent box) and defining the temperature and pressure.
Trajectory Analysis: Analyzing the resulting trajectory to understand the conformational transitions, identify the most stable conformers, and calculate time-averaged properties.
The results would provide a detailed picture of the molecule's flexibility and the relative populations of different conformers at a given temperature.
Prediction of Reactivity and Reaction Pathways for this compound
Computational methods are powerful tools for predicting the reactivity of a molecule and exploring potential reaction mechanisms. For this compound, this could involve:
Frontier Molecular Orbital (FMO) Theory: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites susceptible to electrophilic and nucleophilic attack.
Electrostatic Potential (ESP) Mapping: Visualizing the charge distribution on the molecular surface to identify electron-rich and electron-poor regions, which are indicative of reactive sites.
Transition State Searching: Using quantum mechanical methods to locate transition state structures for potential reactions, such as dehydration or oxidation of the alcohol group. This would allow for the calculation of activation energies and reaction rates.
Decahydro 2,5,5 Trimethyl 2 Naphthol As a Synthetic Intermediate
Utilization in the Synthesis of Terpenoids and Related Natural Products
The decalin framework is a common motif in a vast array of natural products, especially among sesquiterpenoids and diterpenoids. Consequently, decahydro-2,5,5-trimethyl-2-naphthol and its derivatives are highly sought-after intermediates in the total synthesis of these compounds. One of the most prominent applications of this intermediate is in the synthesis of Ambrox, a highly valued ambergris odorant used extensively in the fragrance industry.
The traditional synthesis of (-)-Ambrox often commences from naturally occurring diterpenes like sclareol (B1681606). nih.gov The process typically involves the oxidative degradation of the sclareol side chain to form sclareolide, which is then reduced to ambradiol. The final and critical step is the acid-catalyzed cyclodehydration of ambradiol to yield (-)-Ambrox. nih.gov This cyclization proceeds through a tertiary carbocation, and the decalin ring system of the precursor is fundamental to the formation of the final tricyclic ether structure of Ambrox.
In various synthetic routes, derivatives of this compound are key intermediates. For instance, a one-pot synthesis of (-)-Ambrox from (-)-sclareol has been developed, which proceeds through the formation of an alkoxy radical intermediate that subsequently undergoes β-fragmentation and cyclization. nih.gov While this specific one-pot method may not isolate this compound, the underlying transformation highlights the strategic importance of the decalin-2-ol moiety in accessing the Ambrox skeleton.
Furthermore, research into the synthesis of Ambrox-like compounds has utilized intermediates with the this compound core structure. These syntheses underscore the versatility of this scaffold in generating a library of olfactory compounds with varying ambergris notes.
Table 1: Key Intermediates in Ambrox Synthesis
| Intermediate | Starting Material | Key Transformation | Reference |
|---|---|---|---|
| Ambradiol | Sclareolide | Reduction | nih.govnih.gov |
| 1-(2-iodoethyl)-2,5,5,8a-tetramethyldecahydronaphthalen-2-yl acetate (B1210297) | Sclareol derivatives | β-fragmentation of alkoxy radicals | nih.gov |
| (±)-2,5,5,8a-tetramethyl-2-(2-hydroxyethyl)-3-hydroxydecalin | (±)-Norambrenolide | Reduction | google.com |
Precursor in the Formation of Polycyclic Systems
The decalin structure of this compound is an ideal starting point for the construction of more complex polycyclic systems. The fused six-membered rings provide a stereochemically defined platform upon which additional rings can be annulated. Various synthetic strategies, such as intramolecular Diels-Alder reactions and radical cyclizations, can be employed to elaborate the decalin core into intricate polycyclic networks. rsc.org
The synthesis of polyhydroxylated decalins, for example, demonstrates the utility of building upon the decalin framework. nih.gov Although not starting directly from this compound, these methods showcase the principles of how a decalin ring system can be functionalized and used to construct bicyclic and tricyclic systems. The inherent stereochemistry of the decalin precursor can effectively control the stereochemical outcome of subsequent ring-forming reactions.
Moreover, the hydroxyl group in this compound can be used as a handle for further transformations. It can be converted into a good leaving group to facilitate intramolecular cyclizations or used to direct the stereoselectivity of reactions on the decalin skeleton.
Strategic Role in Multi-Step Organic Synthesis
In the context of multi-step organic synthesis, this compound and its precursors play a strategic role. The decalin unit often forms the central core of the target molecule, and its early introduction in a synthetic sequence allows for the subsequent elaboration of peripheral functionalities.
The synthesis of various decalin-based natural products relies on the careful planning of a synthetic route where the decalin ring system is assembled early on. rsc.org This approach allows for the establishment of key stereocenters that are carried through the remainder of the synthesis. For instance, in the synthesis of certain terpenoids, the relative stereochemistry of the methyl groups and the hydroxyl group on the decalin ring of an intermediate like this compound is crucial for achieving the correct stereoisomer of the final product.
The strategic importance of this intermediate is also evident in convergent synthetic approaches, where different fragments of a complex molecule are synthesized separately and then joined together. A decalin-containing fragment derived from or related to this compound can serve as a key building block in such strategies.
Catalytic Applications of Decahydro 2,5,5 Trimethyl 2 Naphthol Analogues in Organic Reactions
Potential as Ligands or Reagents in Catalytic Systems
The potential utility of decahydro-2,5,5-trimethyl-2-naphthol analogues in catalytic systems stems from their rigid bicyclic framework and the presence of a hydroxyl group, which can be a key functional handle for coordination to a metal center or for further chemical modification into a catalytically active species.
The stereochemistry of the decalin ring system, combined with the tertiary alcohol, provides a defined three-dimensional space that could be exploited for asymmetric induction. Analogues of this compound could theoretically be derivatized to form various types of ligands, such as phosphines, N-heterocyclic carbenes (NHCs), or oxazolines. These ligands could then be coordinated with transition metals like palladium, rhodium, iridium, or copper to generate chiral catalysts.
Hypothetical Ligand Synthesis and Application:
| Ligand Type | Potential Synthetic Route from this compound | Potential Catalytic Application |
| Phosphine Ligands | Conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with a diaryl- or dialkylphosphine. | Asymmetric hydrogenation, cross-coupling reactions. |
| N-Heterocyclic Carbene (NHC) Precursors | Multi-step synthesis involving the introduction of two nitrogen atoms to form an imidazolium (B1220033) or related azolium salt on the decalin scaffold. | Metathesis reactions, C-H activation. |
| Oxazoline Ligands (e.g., BOX, PyBOX) | Functionalization of the decalin ring with a nitrile, followed by cyclization with a chiral amino alcohol. | Lewis acid catalysis, Diels-Alder reactions, aldol (B89426) reactions. |
This table presents theoretical applications and does not reflect published research.
The gem-dimethyl group at the C5 position would likely play a significant role in the conformational rigidity of the ligand, potentially enhancing the transfer of chirality from the ligand to the substrate during a catalytic cycle. However, without experimental data, the actual effectiveness of such hypothetical ligands remains speculative.
Chiral Catalysis Involving Decahydro-Naphthol Structures
While specific data for this compound is unavailable, research on other chiral decahydro-naphthol derivatives provides a framework for understanding their potential in chiral catalysis. These structures are often valued for their stereochemical richness and conformational rigidity.
For instance, derivatives of decahydro-2-naphthol (B1664090) (without the trimethyl substitution pattern) have been utilized as chiral auxiliaries and as precursors for chiral ligands in a variety of asymmetric transformations. The principle behind their use is that the well-defined stereochemistry of the decalin core can effectively shield one face of a reactive center, leading to high levels of enantioselectivity.
Examples of Catalysis with Related Decahydro-Naphthol Scaffolds:
| Reaction Type | Catalyst System | Achieved Enantioselectivity (ee) |
| Asymmetric Epoxidation | Chiral ketones derived from decahydro-naphthols | Moderate to high |
| Asymmetric Diels-Alder | Lewis acids complexed with ligands from decahydro-naphthol derivatives | Variable |
| Asymmetric Alkylation | Organocatalysts based on the decahydro-naphthol backbone | Good to excellent |
This table is illustrative of the applications of the general decahydro-naphthol scaffold and does not represent data for this compound.
The catalytic performance in these systems is highly dependent on the substitution pattern of the decalin ring and the nature of the catalytic species. The presence of the three methyl groups in the target compound would undoubtedly influence its steric and electronic properties compared to the less substituted analogues that have been studied. It is conceivable that these groups could either enhance selectivity by creating a more defined chiral pocket or hinder reactivity due to steric bulk.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Decahydro-2,5,5-trimethyl-2-naphthol (CAS 41199-19-3) in laboratory settings?
- Methodological Answer : The synthesis typically involves hydrogenation or catalytic reduction of naphthol derivatives. For example, partial hydrogenation of a tetralin precursor (e.g., 1,2,3,4-tetrahydro-2-naphthol) using palladium or platinum catalysts under controlled pressure (e.g., 12–15 atm H₂) can yield decahydro derivatives. Post-synthesis purification via fractional distillation (bp ~280°C at 760 mmHg) or recrystallization is critical to isolate the target compound . Key challenges include managing stereochemical outcomes and avoiding over-reduction.
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹³C NMR : Look for signals corresponding to the decahydro-naphthalene skeleton (δ 20–40 ppm for CH₂/CH₃ groups) and hydroxyl-bearing carbons (δ 70–80 ppm). Comparative analysis with structurally related compounds (e.g., sclareol glycol, CAS 55881-96-4) can resolve ambiguities .
- MS : The molecular ion peak at m/z 194.31 confirms the molecular formula C₁₃H₂₂O .
- IR : A broad O–H stretch (~3200–3400 cm⁻¹) and C–O vibrations (~1050–1250 cm⁻¹) are diagnostic .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Use silica gel chromatography with a gradient eluent (e.g., hexane/ethyl acetate 9:1 to 7:3) to separate stereoisomers. For high-purity isolation (>99%), repeated recrystallization in non-polar solvents (e.g., hexane) at low temperatures (<0°C) is recommended. Monitor purity via HPLC (C18 column, mobile phase: methanol/water 80:20) .
Advanced Research Questions
Q. How do researchers resolve conflicting data on the stereochemical configuration of this compound?
- Methodological Answer : Contradictions often arise from cis/trans isomerism in the decahydro system. To resolve this:
- X-ray crystallography : Determine absolute configuration using single-crystal diffraction (e.g., compare with structurally resolved analogs like (1R,2S,4aS,8aS)-decahydro-2,5,5,8a-tetramethylnaphthalene-1,2-diol) .
- Chiral HPLC : Use a Chiralpak IC-3 column with heptane/isopropanol (95:5) to separate enantiomers. Retention time differences >2 min indicate distinct stereoisomers .
Q. What experimental designs mitigate thermal instability during thermogravimetric analysis (TGA) of this compound?
- Methodological Answer : The compound’s boiling point (280.1°C at 760 mmHg) and density (0.98 g/cm³) suggest moderate thermal stability. For TGA:
- Use a slow heating rate (≤5°C/min) under inert gas (N₂/Ar) to prevent decomposition.
- Pre-dry samples at 50°C for 24 hours to remove adsorbed moisture, which can skew mass-loss curves .
Q. How can computational modeling predict the biological interactions of this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) against targets like olfactory receptors or steroidogenic enzymes. Validate predictions with in vitro assays (e.g., receptor binding studies using radiolabeled analogs) .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies?
- Methodological Answer : Discrepancies (e.g., mp not reported vs. 131–132°C for analogs like sclareol glycol) arise from:
- Isomeric impurities : Cis/trans ratios affect melting behavior. Use DSC to characterize thermal transitions and correlate with isomer content .
- Hydration state : Anhydrous vs. monohydrate forms (e.g., CAS 41199-19-3 vs. hydrated derivatives) have distinct thermal profiles .
Key Physical Properties (Compiled from Evidence)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₂O | |
| Molecular Weight | 194.31 g/mol | |
| Boiling Point | 280.1°C at 760 mmHg | |
| Density | 0.98 g/cm³ | |
| Solubility | Chloroform (slight), Hexane |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
